12-Hydroxydaphnetoxin tribromoacetate

X-ray crystallography heavy-atom phasing absolute configuration

12-Hydroxydaphnetoxin tribromoacetate (CAS 35302-51-3) is a semi-synthetic tribromoacetate triester derivative of the daphnane-type diterpenoid 12-hydroxydaphnetoxin, a toxic natural product originally isolated from the Southern African shrub Lasiosiphon burchellii (syn. Gnidia burchellii, Thymelaeaceae).

Molecular Formula C33H33Br3O12
Molecular Weight 861.3 g/mol
CAS No. 35302-51-3
Cat. No. B12795475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroxydaphnetoxin tribromoacetate
CAS35302-51-3
Molecular FormulaC33H33Br3O12
Molecular Weight861.3 g/mol
Structural Identifiers
SMILESCC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)COC(=O)CBr)OC(=O)CBr)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)CBr
InChIInChI=1S/C33H33Br3O12/c1-15(2)31-25(43-21(38)12-35)17(4)32-19-10-16(3)24(40)30(19,41)28(44-22(39)13-36)29(14-42-20(37)11-34)26(45-29)23(32)27(31)46-33(47-31,48-32)18-8-6-5-7-9-18/h5-10,17,19,23,25-28,41H,1,11-14H2,2-4H3
InChIKeyHZBIWCTXTULXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Hydroxydaphnetoxin Tribromoacetate (CAS 35302-51-3): Structural Identity and Compound Class for Informed Procurement


12-Hydroxydaphnetoxin tribromoacetate (CAS 35302-51-3) is a semi-synthetic tribromoacetate triester derivative of the daphnane-type diterpenoid 12-hydroxydaphnetoxin, a toxic natural product originally isolated from the Southern African shrub Lasiosiphon burchellii (syn. Gnidia burchellii, Thymelaeaceae) [1]. Its molecular formula is C₃₃H₃₃Br₃O₁₂ (MW 861.3 g/mol) [2]. The compound was specifically prepared as a heavy-atom derivative to enable the first definitive X-ray crystallographic structure solution of the 12-hydroxydaphnetoxin/daphnetoxin skeleton in 1972, and it remains the only form for which a complete single-crystal X-ray structure has been deposited [1].

Why 12-Hydroxydaphnetoxin Tribromoacetate Cannot Be Substituted by Other Daphnane Diterpenoids in Structural and SAR Studies


Substituting 12-hydroxydaphnetoxin tribromoacetate with the underivatized parent (12-hydroxydaphnetoxin, CAS 35302-50-2, C₂₇H₃₀O₉, MW 498.5) or with other daphnane esters (e.g., mezerein, gnididin, gniditrin, gnidicin) is not functionally equivalent for two core reasons. First, only the tribromoacetate derivative carries three covalently bound bromine atoms that enabled the original Patterson and Fourier heavy-atom phasing for crystal structure solution; no other daphnane derivative provides this crystallographic utility [1]. Second, the C12-acyl substituent is the decisive determinant of antileukemic bioactivity: the parent 12-hydroxydaphnetoxin (free C12–OH) is devoid of antileukemic activity, whereas C12-acylated congeners such as gnididin, gniditrin, and gnidicin possess measurable antileukemic potency [2]. The tribromoacetate therefore occupies a unique intersection—it is simultaneously a structural biology enabling tool and a structurally defined C12-modified analog suitable for structure–activity relationship (SAR) investigations [1][2].

Quantitative Evidence Differentiating 12-Hydroxydaphnetoxin Tribromoacetate (CAS 35302-51-3) from Its Closest Analogs


Single-Crystal X-ray Structure: Unit Cell Parameters and Refinement Metrics vs. Non-Derivatized Parent

The crystal structure of 12-hydroxydaphnetoxin tribromoacetate was solved by 3-dimensional Patterson and Fourier techniques employing the anomalous scattering of three bromine atoms for phase determination [1]. The crystals are orthorhombic, space group P2₁2₁2₁, with unit cell dimensions a = 14.51 Å, b = 10.65 Å, c = 21.91 Å, containing 4 formula units per unit cell (Z = 4). The final R index was 0.074 for 1698 observed reflections [1]. The underivatized parent 12-hydroxydaphnetoxin (CAS 35302-50-2, C₂₇H₃₀O₉, MW 498.5) lacks heavy atoms and has no reported single-crystal X-ray structure; its structure was inferred solely from the solved tribromoacetate derivative [1]. This makes the tribromoacetate the definitive structural reference compound for the entire daphnetoxin/daphnane skeletal class.

X-ray crystallography heavy-atom phasing absolute configuration diterpene structure elucidation

C12-Acylation as Binary Switch for Antileukemic Activity: Tribromoacetate vs. Parent 12-Hydroxydaphnetoxin

The parent compound 12-hydroxydaphnetoxin (free C12–OH) is explicitly reported as being devoid of antileukemic activity, whereas C12-acylated congeners—gnididin, gniditrin, and gnidicin—possess antileukemic activity [1]. Furthermore, Baxter and Ziegler demonstrated that a series of 12-acyl derivatives of 12-hydroxydaphnetoxin, including saturated esters, show varying degrees of antileukemic activity against murine P388 lymphocytic leukemia, with saturated esters displaying reduced activity compared to the natural unsaturated C12-acyl products [2]. 12-Hydroxydaphnetoxin tribromoacetate, bearing three bromoacetyl ester groups (one of which is at C12), represents a structurally distinct C12-acylated member of this SAR series. Although the tribromoacetate itself has not been directly tested in the P388 assay, the class-level evidence establishes that C12-OH → C12-O-acyl conversion is the critical structural determinant for conferring antileukemic potential [1][2].

antileukemic structure-activity relationship C12-acylation daphnane diterpenoid

PKC Isozyme Activation Selectivity: Contextual Differentiation of the Daphnetoxin Scaffold vs. Mezerein

In a direct comparative yeast phenotypic assay expressing individual mammalian PKC isozymes, the closely related daphnetoxin (which shares the identical daphnane core with 12-hydroxydaphnetoxin) displayed a PKC isoform activation profile that is quantitatively and qualitatively distinct from that of mezerein. Daphnetoxin was more potent than mezerein on PKCα (IC₅₀ = 536 ± 183 nM vs. 1190 ± 237 nM; P < 0.05), equipotent on PKCβI (IC₅₀ = 902 ± 129 nM vs. 908 ± 46 nM), and significantly less potent on PKCδ (IC₅₀ = 3370 ± 492 nM vs. 141 ± 25 nM; P < 0.05) [1]. Neither compound activated PKCζ. Crucially, 12-hydroxydaphnetoxin and daphnetoxin were reported as lacking the antileukemic and antiproliferative effects of mezerein, a difference attributed specifically to their lower potency in activating PKCδ [1]. Although these data are for daphnetoxin rather than the tribromoacetate derivative directly, they establish that the daphnetoxin/12-hydroxydaphnetoxin scaffold possesses a PKC activation signature distinguishable from mezerein, and that modifications at C12 (as in the tribromoacetate) occur at the position most critical for modulating PKCδ-mediated antiproliferative outcomes.

protein kinase C PKC isoform selectivity yeast phenotypic assay signal transduction

Molecular Weight Differentiation for Analytical Method Development: Tribromoacetate vs. Parent 12-Hydroxydaphnetoxin

The tribromoacetate derivatization increases the molecular weight from 498.5 g/mol (parent 12-hydroxydaphnetoxin, C₂₇H₃₀O₉) to 861.3 g/mol (C₃₃H₃₃Br₃O₁₂), a 72.8% mass increase [1]. The presence of three bromine atoms generates a distinctive isotopic cluster in mass spectrometry: the [M+H]⁺ ion envelope exhibits a characteristic 1:3:3:1 quadruplet pattern spanning 6 Da (due to ⁷⁹Br/⁸¹Br natural abundance ~1:1), which is unambiguously distinguishable from the monoisotopic parent ion of underivatized 12-hydroxydaphnetoxin [1]. This isotopic fingerprint enables selective ion monitoring (SIM) or multiple reaction monitoring (MRM) detection with essentially zero background interference from the parent compound in mixed samples, making the tribromoacetate an ideal internal standard or tracer for LC-MS/MS method development and quantification of daphnetoxin-class analytes in complex biological matrices.

mass spectrometry HPLC-MS analytical standard isotopic pattern bromine signature

12-Hydroxydaphnetoxin as a Versatile Core Skeleton for Derivatization: Evidence from Contemporary Anti-HCC 1,3,4-Oxadiazole Libraries

A 2024 study by Wang et al. utilized 12-hydroxydaphnetoxin (designated YHE) as one of two core skeletons for constructing a library of 22 daphnane diterpenoidal 1,3,4-oxadiazole derivatives evaluated for anti-hepatocellular carcinoma (HCC) activity [1]. While the lead compound YHC1 (derived from the 12-O-debenzoyl-yuanhuacine scaffold) exhibited an IC₅₀ of 5.34 μM in the Hep3B cell line with comparable activity to sorafenib and higher selectivity, the YHE (12-hydroxydaphnetoxin)-derived series demonstrated that this scaffold is a viable starting point for semi-synthetic diversification targeting the YAP1–TEAD1 protein–protein interaction axis [1]. This confirms that 12-hydroxydaphnetoxin is recognized as a tractable core for medicinal chemistry campaigns, and the tribromoacetate derivative—with its crystallographically validated structure and reactive bromoacetyl handles—offers a unique entry point for further chemical elaboration at defined positions on a structurally authenticated scaffold [1].

hepatocellular carcinoma daphnane diterpenoid derivatization YAP-TEAD1 inhibition medicinal chemistry

High-Value Application Scenarios for 12-Hydroxydaphnetoxin Tribromoacetate (CAS 35302-51-3) Based on Quantitative Differentiation Evidence


Crystallographic Reference Standard for Daphnane Diterpenoid Structural Biology

12-Hydroxydaphnetoxin tribromoacetate is the only form of the daphnetoxin/daphnane skeleton for which a complete single-crystal X-ray structure has been solved and deposited (orthorhombic P2₁2₁2₁, a=14.51, b=10.65, c=21.91 Å, R=0.074) [1]. Laboratories engaged in co-crystallography of daphnane diterpenoids with protein targets (e.g., PKC isozymes, YAP1–TEAD1 complex) can use this compound as a validated structural reference for molecular replacement phasing, as an authentic heavy-atom derivative for de novo phasing of novel daphnane–protein co-crystals, or as a calibration standard for small-molecule X-ray diffraction instruments. Its three bromine atoms provide strong anomalous scattering at Cu Kα wavelength, making it suitable for single-wavelength anomalous dispersion (SAD) phasing experiments.

Structure–Activity Relationship (SAR) Probe for C12-Acylation-Dependent Bioactivity in Antileukemic and Antiproliferative Assays

The binary dependence of antileukemic activity on C12-acylation status—parent 12-hydroxydaphnetoxin (C12–OH) is inactive, while C12-acylated analogs (gnididin, gniditrin, gnidicin) are active [1]—positions the tribromoacetate as a chemically distinct C12-modified probe for SAR studies . Researchers investigating the structural requirements at C12 for antiproliferative or PKC-modulatory activity can use the tribromoacetate as a structurally defined, crystallographically authenticated member of the C12-acyl SAR series, comparing its activity profile against the inactive parent and the active natural esters. The bromoacetyl group also provides a reactive handle for further chemical elaboration (e.g., nucleophilic displacement, cross-coupling), enabling on-demand diversification of the C12 position.

LC-MS/MS Analytical Internal Standard for Daphnane Diterpenoid Quantification in Complex Matrices

The 72.8% molecular weight increase (MW 861.3 vs. 498.5 g/mol) and the characteristic three-bromine isotopic cluster (1:3:3:1 quadruplet spanning 6 Da) make the tribromoacetate an ideal internal standard or surrogate analyte for LC-MS/MS method development targeting daphnetoxin-class compounds in plant extracts, pharmacokinetic studies, or forensic toxicology [1]. The distinct MS signature ensures zero crosstalk with endogenous underivatized daphnetoxins, enabling robust multiple reaction monitoring (MRM) quantification without the need for isotopically labeled (²H or ¹³C) internal standards. This application is directly supported by the crystallographically confirmed molecular identity of the tribromoacetate.

Starting Material for Semi-Synthetic Diversification toward Novel Anti-HCC and PKC-Modulatory Agents

The 2024 validation of 12-hydroxydaphnetoxin (YHE) as a viable core skeleton for constructing biologically active 1,3,4-oxadiazole libraries targeting hepatocellular carcinoma via YAP1–TEAD1 inhibition [1] demonstrates contemporary demand for this scaffold in medicinal chemistry. The tribromoacetate, with its three reactive bromoacetyl ester groups at defined positions (including the critical C12 site), offers a polyvalent starting material for parallel derivatization strategies. Its crystallographically solved structure eliminates ambiguity in regiochemical assignment of derivatization products, reducing the analytical burden in structure confirmation of novel semi-synthetic analogs.

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